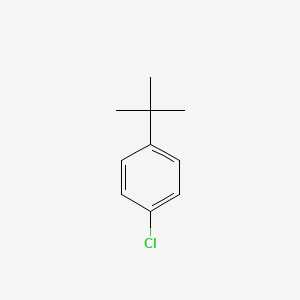

1-tert-Butyl-4-chlorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-tert-butyl-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTANKYQJQXSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063251 | |

| Record name | 4-tert-Butylchlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3972-56-3 | |

| Record name | 1-Chloro-4-(1,1-dimethylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylchlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-1-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 Tert Butyl 4 Chlorobenzene

Electrophilic Aromatic Substitution for Direct Synthesis of 1-tert-Butyl-4-chlorobenzene

Direct synthesis of this compound is predominantly achieved through electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic chemistry where an atom on an aromatic ring is replaced by an electrophile. Two principal pathways are the chlorination of tert-butylbenzene (B1681246) and the Friedel-Crafts alkylation of chlorobenzene (B131634).

Chlorination of tert-Butylbenzene with Cl₂/FeCl₃ Catalysis

The direct chlorination of tert-butylbenzene represents a classic electrophilic aromatic substitution pathway. brainly.com In this reaction, tert-butylbenzene is treated with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, typically iron(III) chloride (FeCl₃). brainly.comscribd.com The catalyst is essential as it polarizes the Cl-Cl bond, enhancing the electrophilicity of the chlorine and enabling it to attack the electron-rich benzene (B151609) ring. brainly.com

The tert-butyl group is an activating, ortho-, para-directing substituent. However, due to its significant steric bulk, it largely obstructs the ortho positions. This steric hindrance favors the electrophilic attack at the para position, making this compound the major product. libretexts.org Research on the nitration of tert-butylbenzene, a comparable EAS reaction, shows a product distribution heavily skewed towards the para isomer. libretexts.org

Product Distribution in a Representative Electrophilic Substitution of tert-Butylbenzene

| Isomer | Relative Yield (%) | Rationale |

|---|---|---|

| para-Product (this compound) | ~75% | Electronically favored and sterically accessible. libretexts.org |

| ortho-Product (1-tert-Butyl-2-chlorobenzene) | ~16% | Electronically favored but sterically hindered by the bulky tert-butyl group. libretexts.org |

| meta-Product (1-tert-Butyl-3-chlorobenzene) | ~8% | Electronically and sterically disfavored. libretexts.org |

Reaction of Chlorobenzene with tert-Butyl Chloride under HAlCl₄ Complex Acid Catalysis

An alternative and industrially significant route is the Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride. vulcanchem.com This reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a complex acid like tetrachloroaluminic acid (HAlCl₄). chemicalbook.comgoogle.com The reaction proceeds through the formation of a tert-butyl carbocation from tert-butyl chloride under the influence of the catalyst. lhsciencemansa.org This highly electrophilic carbocation then attacks the chlorobenzene ring. lhsciencemansa.orgchegg.com

The chlorine atom on the benzene ring is a deactivating but ortho-, para-directing group. The alkylation occurs preferentially at the para position due to a combination of electronic effects and the steric hindrance of the chlorine atom at the ortho positions. A Chinese patent details an optimized industrial synthesis using HAlCl₄ catalysis.

Typical Industrial Reaction Conditions for Friedel-Crafts Alkylation

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Chlorobenzene and tert-Butyl Chloride | google.com |

| Catalyst | Complex acid HAlCl₄ | chemicalbook.comgoogle.com |

| Addition | Dropwise addition of tert-butyl chloride over 1 hour | |

| Reaction Time | Stirring at room temperature for 3 hours |

Advanced Synthetic Strategies for Analogues and Derivatives of this compound

The this compound scaffold is a valuable building block. Advanced synthetic methods are employed to modify this structure or incorporate the tert-butyl-substituted phenyl moiety into more complex molecules.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Functionalization of Related Halobenzenes

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgwiley-vch.de The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a prominent example used to functionalize aryl halides like this compound or its more reactive bromo and iodo analogues. libretexts.orgfishersci.es

The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron compound (like a boronic acid), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This methodology allows for the introduction of a wide variety of substituents onto the aromatic ring, enabling the synthesis of complex biaryl compounds and other derivatives.

Key Components for a Typical Suzuki-Miyaura Coupling Reaction

| Component | Examples | Function |

|---|---|---|

| Aryl Halide | 1-tert-butyl-4-bromobenzene, 1-tert-butyl-4-iodobenzene | Electrophilic partner. rsc.org |

| Organoboron Reagent | Phenylboronic acid, Alkylboronic esters | Nucleophilic partner. libretexts.org |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation. fishersci.es |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation. libretexts.org |

| Solvent | Toluene, Dioxane, Ethanol/Water mixtures | Solubilizes reactants and facilitates the reaction. |

One-Pot Synthetic Routes for Complex Architectures Incorporating tert-Butyl-Substituted Phenyl Moieties

For instance, a series of novel 1,2,3-triazolo piperazine (B1678402) and piperidine (B6355638) carboxylates have been synthesized via a one-pot "click chemistry" reaction. nih.govresearchgate.net This method involves the reaction of an azide (B81097) derived from a tert-butyl-substituted phenyl precursor with a terminal alkyne, leading to complex heterocyclic structures with high yields (~95-98%) and significantly reduced reaction times. nih.gov Another example includes the one-pot synthesis of bis(4-tert-butylphenyl)iodonium triflate, a useful arylation reagent. diva-portal.org

Biocatalytic Approaches in Advanced Organic Synthesis

Biocatalysis utilizes enzymes as catalysts for chemical transformations, offering exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions. nih.govacs.org While direct biocatalytic synthesis of this compound is not common, enzymes are used to synthesize its derivatives and analogues with high precision.

A notable example is the synthesis of the fragrance ingredient known as woody acetate (B1210297) (cis-4-(tert-butyl)cyclohexyl acetate). mdpi.comvapourtec.com This process can be achieved through a two-step biocatalytic route. First, 4-tert-butylcyclohexanone (B146137) is stereoselectively reduced to cis-4-(tert-butyl)cyclohexanol using an alcohol dehydrogenase (ADH). mdpi.comresearchgate.net Subsequently, the resulting alcohol is acetylated using a lipase (B570770), such as Candida antarctica lipase A (CALA), to produce the final cis-acetate product with high diastereomeric purity. mdpi.comvapourtec.com This approach avoids harsh reagents and provides access to specific stereoisomers that are difficult to obtain through traditional chemical methods. vapourtec.com

Enzymes in the Synthesis of Woody Acetate

| Enzyme Class | Specific Enzyme Example | Reaction Step | Key Advantage |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Commercial ADHs | Reduction of 4-tert-butylcyclohexanone to cis-4-(tert-butyl)cyclohexanol. mdpi.com | High stereoselectivity for the desired cis-isomer. mdpi.comvapourtec.com |

| Lipase | Candida antarctica Lipase A (CALA) | Acetylation of cis-4-(tert-butyl)cyclohexanol to cis-4-(tert-butyl)cyclohexyl acetate. mdpi.com | Mild and efficient acylation. mdpi.com |

Exploration of C-H Bond Activation in Related Aromatic Systems

While the industrial synthesis of this compound predominantly relies on Friedel-Crafts alkylation, the field of C-H bond activation offers modern, alternative strategies for functionalizing related aromatic systems. This approach involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, often with high regioselectivity controlled by directing groups or steric factors. rutgers.edu

In systems related to this compound, steric hindrance plays a significant role in directing C-H activation. For instance, studies on the platinum-catalyzed borylation of arenes have shown that a tert-butyl group is sufficiently bulky to block the functionalization of the C-H bonds at the ortho positions. acs.org This principle is critical when considering the selective functionalization of a molecule like tert-butylbenzene, where reactions can be directed away from the positions adjacent to the bulky alkyl group. acs.org

Transition-metal-catalyzed C-H functionalization often employs directing groups to achieve site-selectivity. acs.org For example, palladium-catalyzed reactions can use a variety of directing groups to functionalize specific positions on an aromatic ring. rsc.org In the context of a chlorobenzene-type molecule, the electronic properties of the chlorine atom would influence the reactivity and site-selectivity alongside the directing group's influence. Research into copper-catalyzed C-H functionalization has also demonstrated that electron-donating groups on the arene are more favorable for certain reactions, a factor relevant to the alkyl-substituted ring of the title compound. rsc.org These methods showcase advanced synthetic strategies that could be conceptually applied to create precursors or analogues of this compound with high precision.

Mechanistic Investigations of Formation Reactions

The primary route for synthesizing this compound is the Friedel-Crafts alkylation of chlorobenzene. Mechanistic investigations have clarified the step-by-step process, the nature of the reactive intermediates, and the energetic factors that control the reaction.

Electrophilic Substitution Mechanism in the Presence of Lewis Acid Catalysts (e.g., FeCl₃)

The formation of this compound via Friedel-Crafts alkylation is a classic example of an electrophilic aromatic substitution reaction. vedantu.com The mechanism proceeds through three fundamental steps when using a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). byjus.com

Generation of the Electrophile : The Lewis acid catalyst interacts with the alkylating agent, typically tert-butyl chloride. The FeCl₃ accepts the chloride ion from tert-butyl chloride, leading to the formation of a highly stable tert-butyl carbocation and the tetrachloroferrate(III) anion ([FeCl₄]⁻). vedantu.comcerritos.edu This step is crucial as the alkyl halide itself is not electrophilic enough to react with the chlorobenzene ring. lhsciencemansa.org

Formation of the Arenium Ion (Sigma Complex) : The tert-butyl carbocation, a potent electrophile, attacks the electron-rich π system of the chlorobenzene ring. byjus.com This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comlhsciencemansa.org The positive charge is delocalized across the ring, primarily at the ortho and para positions relative to the incoming electrophile. The chlorine atom on the ring is an ortho, para-directing group, meaning it directs the incoming electrophile to these positions. However, due to the significant steric hindrance from the bulky tert-butyl group, substitution at the para position is strongly favored.

Deprotonation to Restore Aromaticity : In the final step, a weak base, typically the [FeCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion (the carbon atom to which the tert-butyl group is attached). byjus.com This action restores the aromatic π system, yielding the final product, this compound. The catalyst, FeCl₃, is regenerated along with the formation of hydrochloric acid (HCl). lhsciencemansa.org

Role of Carbocation Intermediates in tert-Butylation Reactions

The key electrophilic species in the tert-butylation of chlorobenzene is the tert-butyl carbocation, (CH₃)₃C⁺. orgoreview.com The formation and stability of this intermediate are central to the success and specificity of the reaction.

When tert-butyl chloride reacts with a Lewis acid, a discrete tertiary carbocation is formed. orgoreview.com Tertiary carbocations are significantly more stable than secondary or primary carbocations due to the electron-donating inductive effect and hyperconjugation from the nine C-H bonds of the methyl groups. libretexts.org This high stability has two important consequences:

It facilitates the easy generation of the electrophile under catalytic conditions. masterorganicchemistry.com

It prevents carbocation rearrangements. cerritos.edumasterorganicchemistry.com A common limitation in other Friedel-Crafts alkylations is the tendency of less stable carbocations to rearrange into more stable ones via hydride or alkyl shifts. libretexts.orgmasterorganicchemistry.com For example, attempting to alkylate a ring with 1-propyl chloride often results in an isopropyl-substituted product. Because the tert-butyl carbocation is already the most stable isomer of a C₄ cation, no rearrangement occurs, ensuring that the intact tert-butyl group is added to the aromatic ring. quora.com

The reaction, therefore, proceeds cleanly through the attack of this stable tert-butyl carbocation on the chlorobenzene ring, leading specifically to tert-butylated products. lhsciencemansa.org

Kinetic and Thermodynamic Studies of Reaction Rates and Equilibria

The kinetics and thermodynamics of the Friedel-Crafts alkylation of chlorobenzene determine the reaction's speed and the final distribution of products. The chlorine atom on the benzene ring is an activating/deactivating factor that influences the reaction rate. While the lone pairs on the chlorine atom can donate electron density to the ring via resonance (directing ortho- and para-), its strong electronegativity withdraws electron density via the inductive effect, making the ring less nucleophilic than benzene.

This deactivating effect slows down the rate of electrophilic substitution. Kinetic studies comparing the alkylation of chlorobenzene to that of benzene have shown that the reaction with chlorobenzene is significantly slower. For instance, the reaction rates for the tert-butylation of chlorobenzene are approximately 60% of those observed for benzene under identical conditions, highlighting the deactivating nature of the chlorine substituent. smolecule.com This reduced reactivity may necessitate harsher reaction conditions (e.g., higher temperatures or catalyst concentrations) compared to the alkylation of benzene. smolecule.com

The table below summarizes the relative reactivity of chlorobenzene compared to benzene in electrophilic aromatic substitution, illustrating the kinetic impact of the chloro substituent.

| Aromatic Substrate | Relative Reaction Rate (vs. Benzene) | Reference |

| Benzene | 1.0 | (Baseline) |

| Chlorobenzene | ~0.6 (for tert-butylation) | smolecule.com |

| Chlorobenzene | 0.026 (for benzoylation) | rsc.org |

Note: The reactivity ratio can vary significantly depending on the specific reaction (alkylation vs. acylation) and conditions.

From a thermodynamic standpoint, the distribution of isomers (ortho- vs. para-tert-butylchlorobenzene) is governed by their relative stabilities. The para isomer, this compound, is the major product primarily because it is thermodynamically more stable. smolecule.com The large tert-butyl group experiences significant steric hindrance when placed in the ortho position next to the chlorine atom. This steric clash raises the energy of the ortho isomer, making the para isomer, where the substituents are farthest apart, the thermodynamically favored product.

Chemical Reactivity and Transformation Studies of 1 Tert Butyl 4 Chlorobenzene

Substitution Reactions of the Chlorine Atom

The reactivity of the chlorine atom in 1-tert-butyl-4-chlorobenzene is significantly influenced by the electronic properties of the aromatic ring. Unlike alkyl halides, aryl halides such as this compound exhibit lower reactivity towards nucleophilic substitution due to the resonance effect, which imparts a partial double bond character to the carbon-chlorine bond, and the sp2 hybridization of the carbon atom. vedantu.com

Nucleophilic aromatic substitution (SNAr) is a primary pathway for substituting a leaving group on an aromatic ring. wikipedia.org This reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.org However, the viability of the SNAr mechanism is heavily dependent on the electronic nature of the substituents on the aromatic ring. wikipedia.org

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. openstax.org These groups are essential to stabilize the negative charge of the Meisenheimer intermediate through resonance. openstax.org

In the case of this compound, the tert-butyl group is an electron-donating group (EDG), not an electron-withdrawing group. It donates electron density to the aromatic ring primarily through an inductive effect. stackexchange.com This electron-donating nature increases the electron density of the ring, thereby deactivating it towards attack by nucleophiles. Consequently, this compound is highly unreactive under typical SNAr conditions. The absence of an electron-withdrawing substituent to stabilize the potential anionic intermediate makes the formation of a Meisenheimer complex energetically unfavorable. openstax.org

While classical SNAr reactions are not feasible, the chlorine atom on this compound can be displaced using transition-metal-catalyzed cross-coupling reactions. These methods have become fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. A common industrial synthesis route for this compound involves the Friedel-Crafts alkylation of chlorobenzene (B131634) with tert-butyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃) or a complex acid such as tetrachloroaluminic acid (HAlCl₄). google.comchemicalbook.com

Catalytic combustion over a platinum-on-alumina catalyst has been studied for the decomposition of chlorobenzene, which proceeds through the formation of polychlorobenzenes and other byproducts at intermediate temperatures. nih.gov However, for synthetic transformations, palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings are more relevant, though specific studies detailing the extensive use of this compound in these reactions require consulting specialized literature.

Reactions Involving the tert-Butyl Group

The tert-butyl group is generally resistant to oxidation under mild conditions. google.com This stability is attributed to the absence of benzylic hydrogens—hydrogen atoms on the carbon directly attached to the aromatic ring.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent commonly used to oxidize alkyl side chains on aromatic rings to carboxylic acids. libretexts.org A critical requirement for this reaction is the presence of at least one benzylic hydrogen atom on the alkyl group. masterorganicchemistry.com The reaction is believed to initiate with the abstraction of a benzylic hydrogen. masterorganicchemistry.com

Since the tert-butyl group in this compound lacks benzylic hydrogens, the compound is resistant to oxidation by KMnO₄ under standard conditions. masterorganicchemistry.com However, under drastic or forcing conditions (e.g., high heat and pressure), oxidative cleavage of the strong carbon-carbon bonds can occur. In such cases, the reaction of tert-butylbenzene (B1681246) with hot alkaline KMnO₄ can yield trimethylacetic acid (pivalic acid). stackexchange.com The mechanism under these harsh conditions is complex and may involve radical pathways, leading to the cleavage of the bond between the tertiary carbon and the aromatic ring. stackexchange.com

The tert-butyl group exerts significant influence over the reactivity and regioselectivity of reactions on the aromatic ring through a combination of electronic and steric effects.

Electron-Donating Effects: The tert-butyl group is an alkyl group that acts as a weak activator for electrophilic aromatic substitution. It donates electron density to the benzene (B151609) ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. stackexchange.com This electron-donating nature directs incoming electrophiles to the ortho and para positions.

Steric Hindrance: The most pronounced characteristic of the tert-butyl group is its large size, which causes significant steric hindrance. wikipedia.org This bulkiness impedes the approach of reagents to the two ortho positions adjacent to the tert-butyl group. msu.edu As a result, electrophilic substitution reactions on this compound or similar compounds like tert-butylbenzene overwhelmingly favor substitution at the para position over the sterically hindered ortho positions. stackexchange.commsu.edu

The interplay of these effects is evident in electrophilic nitration reactions. While the tert-butyl group directs incoming electrophiles to both ortho and para positions, the steric hindrance dramatically disfavors the ortho product.

| Starting Material | % Ortho Product | % Meta Product | % Para Product |

|---|---|---|---|

| Toluene | 58.5 | 4.5 | 37.0 |

| tert-Butylbenzene | 12.0 | 8.5 | 79.5 |

As the data shows, the proportion of the para substitution product increases significantly for tert-butylbenzene compared to toluene, highlighting the powerful role of steric hindrance from the bulky tert-butyl group in directing the outcome of the reaction. stackexchange.commsu.edu

Applications as a Protecting Group in Multistep Organic Synthesis

While this compound itself is not typically employed as a protecting group, its constituent tert-butyl moiety is a cornerstone of protection strategies in organic synthesis, particularly for alcohols and carboxylic acids. The principles behind its use are highly relevant to synthetic sequences that might involve the this compound scaffold.

The tert-butyl group is used to form tert-butyl ethers with alcohols or tert-butyl esters with carboxylic acids. ucoz.comorganic-chemistry.org This protection is achieved by reacting the alcohol or carboxylic acid with a reagent like isobutylene (B52900) in the presence of an acid catalyst. ucoz.com The primary function of the bulky tert-butyl group is to mask the reactivity of these functional groups, preventing them from participating in reactions while other parts of the molecule are being modified. chemistrytalk.orgorganic-chemistry.org

The stability of the tert-butyl protecting group is a key feature. It is robust under basic, oxidative, and many reductive conditions, allowing for a wide range of chemical transformations to be performed elsewhere in the molecule. libretexts.org Deprotection, or the removal of the tert-butyl group, is typically accomplished under mild acidic conditions, which facilitate the formation of a stable tert-butyl carbocation, regenerating the original alcohol or carboxylic acid. ucoz.com

Table 1: Common tert-Butyl Protecting Groups and Their Cleavage Conditions

| Protected Functional Group | Protecting Group Structure | Reagent for Protection | Deprotection Condition |

|---|---|---|---|

| Alcohol (R-OH) | tert-Butyl Ether (R-O-tBu) | Isobutylene, H₂SO₄ | Mild Acid (e.g., TFA) |

| Carboxylic Acid (R-COOH) | tert-Butyl Ester (R-COO-tBu) | Isobutylene, H₂SO₄ | Mild Acid (e.g., TFA) |

Reactions of the Aromatic Ring

The reactivity of the aromatic ring of this compound is governed by the electronic and steric effects of its two substituents: the tert-butyl group and the chlorine atom.

Reduction Reactions of the Aromatic Ring

Reduction of the aromatic ring in substituted benzenes, such as this compound, typically involves converting the aromatic system into a non-aromatic cyclohexene (B86901) or cyclohexane (B81311) derivative. A common method for achieving this partial reduction is the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source.

For alkyl-substituted benzenes, the Birch reduction typically results in a 1,4-cyclohexadiene (B1204751) derivative where the alkyl group is on one of the double bonds. The electron-donating nature of the tert-butyl group directs the reduction to the positions meta and para to it. Conversely, for halogen-substituted benzenes, the halogen is often reductively cleaved from the ring under these conditions. In the case of this compound, a competition between ring reduction and dehalogenation would be expected. The likely outcome would be the formation of tert-butylbenzene via cleavage of the carbon-chlorine bond, which could then undergo subsequent reduction to form 1-tert-butyl-1,4-cyclohexadiene.

Full hydrogenation of the aromatic ring to form 1-tert-butyl-4-chlorocyclohexane (B3054821) can be achieved under more forcing conditions, such as high-pressure hydrogen gas in the presence of a metal catalyst like rhodium, ruthenium, or platinum.

Electrophilic Aromatic Substitution on the tert-Butyl-chlorobenzene Scaffold

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene derivatives. masterorganicchemistry.com The regiochemical outcome of EAS on the this compound ring is dictated by the directing effects of the existing substituents.

tert-Butyl Group (-C(CH₃)₃): This is an activating group due to inductive effects and hyperconjugation. stackexchange.com It directs incoming electrophiles to the ortho and para positions. stackexchange.com However, due to its significant steric bulk, substitution at the ortho position is heavily hindered. libretexts.orgmsu.edu

Chlorine Atom (-Cl): This is a deactivating group due to its electron-withdrawing inductive effect, making the ring less reactive than benzene. However, through resonance, it donates lone-pair electron density to the ring, directing incoming electrophiles to the ortho and para positions. libretexts.org

In this compound, the para position is already occupied. The two substituents work in concert to direct incoming electrophiles to the positions ortho to the tert-butyl group (positions 2 and 6) and ortho to the chlorine atom (positions 3 and 5). The tert-butyl group strongly directs to its ortho positions (2 and 6), while the chlorine atom directs to its ortho positions (3 and 5).

Given the strong steric hindrance from the tert-butyl group, electrophilic attack is most likely to occur at the positions ortho to the chlorine atom (positions 3 and 5), which are also meta to the tert-butyl group. For example, the nitration of tert-butylbenzene yields a mixture of products with the para isomer being dominant, highlighting the steric hindrance at the ortho position. stackexchange.commsu.edu Similarly, nitration of chlorobenzene yields primarily the para and ortho isomers. libretexts.orgmsu.edu When both are present in the 1,4-configuration, the position ortho to the chlorine (and meta to the tert-butyl group) becomes the most probable site for substitution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile (E⁺) | Reagents | Major Product |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 1-tert-Butyl-4-chloro-2-nitrobenzene |

| Halogenation | Br⁺ / Cl⁺ | Br₂/FeBr₃ or Cl₂/AlCl₃ | 1-Bromo-4-tert-butyl-2-chlorobenzene |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-tert-Butyl-5-chlorobenzenesulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | Sterically hindered; generally low yielding |

Functionalization of the Aromatic Nucleus

Beyond electrophilic substitution, the aromatic nucleus of this compound can be functionalized through various modern synthetic methods, primarily leveraging the carbon-chlorine bond. The chlorine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions.

These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position, significantly increasing the molecular complexity.

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base can form a new C-C bond, replacing the chlorine atom. This is a powerful method for creating biaryl compounds.

Heck-Mizoroki Coupling: Palladium-catalyzed reaction with an alkene can introduce a vinyl group at the C4 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling with an amine, providing access to 4-tert-butylaniline (B146146) derivatives.

Sonogashira Coupling: A palladium/copper co-catalyzed reaction with a terminal alkyne introduces an alkynyl group, forming a C-C triple bond.

These cross-coupling reactions are highly valuable for synthesizing complex molecules and building blocks for materials science and pharmaceutical research, starting from the relatively simple this compound scaffold.

Computational Chemistry and Theoretical Studies on 1 Tert Butyl 4 Chlorobenzene

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is particularly effective for calculating the structural and electronic properties of molecules, offering a balance between computational cost and accuracy. nih.gov DFT calculations for 1-tert-Butyl-4-chlorobenzene focus on understanding its geometry, electron distribution, and how these factors influence its chemical behavior.

Cross-coupling reactions are a fundamental class of reactions in organic synthesis. DFT calculations are instrumental in elucidating the mechanisms of these reactions and predicting the reactivity of specific substrates. By modeling the reaction pathways, DFT can determine the energies of intermediates and transition states, thereby explaining reaction outcomes and selectivity. researchgate.netnih.gov

For reactions involving aryl chlorides like this compound, DFT studies on analogous systems, such as iron-catalyzed cross-coupling, have detailed complex multi-step mechanisms (e.g., Fe(I)/Fe(II)/Fe(III) cycles). nih.gov These calculations explore plausible pathways, including competitive side-reactions like β-hydrogen elimination, and help rationalize the observed product distribution. nih.gov The energy profiles generated from DFT provide insight into the activation barriers for key steps such as oxidative addition, transmetalation, and reductive elimination, which collectively govern the efficiency of the cross-coupling process.

Table 1: Representative Energetic Data from DFT Calculations on a Catalytic Cross-Coupling Cycle

| Reaction Step | Description | Calculated Parameter | Significance |

|---|---|---|---|

| Oxidative Addition | Cleavage of the C-Cl bond by the metal catalyst. | Activation Energy (ΔG‡) | Rate-determining step; higher energy indicates slower reaction. |

| Transmetalation | Transfer of an organic group from one metal to another. | Reaction Energy (ΔG) | Determines the thermodynamic feasibility of this step. |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the catalyst. | Activation Energy (ΔG‡) | Typically a lower barrier, leading to product formation. |

Note: This table represents typical parameters investigated in DFT studies of cross-coupling reactions; specific values are system-dependent.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. youtube.com This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap suggests the molecule is more reactive. DFT calculations are a standard method for computing the energies of these orbitals and the resulting energy gap. researchgate.net For this compound, the electron-donating tert-butyl group is expected to raise the HOMO energy, while the electron-withdrawing chlorine atom influences both orbitals.

Table 2: Conceptual Frontier Orbital Properties for Substituted Benzenes

| Property | Description | Influence on this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. Higher energy indicates stronger nucleophilicity. | Increased by the electron-donating tert-butyl group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Lower energy indicates stronger electrophilicity. | Lowered by the electron-withdrawing chloro group. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. A smaller gap indicates higher reactivity. | The net effect of the two opposing substituents determines the final gap size and reactivity. |

The solvent environment can significantly alter the electronic properties and reactivity of a molecule. Computational models, particularly the Polarizable Continuum Model (PCM) used with DFT, can simulate these effects. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in solution.

Studies on similar molecules have shown that binding energies and electronic descriptors change considerably from the gas phase to solution. nih.gov For instance, the HOMO-LUMO gap can be affected by solvent polarity; a high energy gap in a polar solvent like water can indicate greater chemical stability and lower reactivity compared to the gas phase or non-polar solvents. nih.gov These solvent effects are crucial for accurately predicting reaction outcomes, as most chemical reactions are performed in solution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Conformational analysis of systems containing tert-butyl groups, such as cis-1,4-di-tert-butylcyclohexane, has been extensively studied using computational methods. upenn.eduresearchgate.net These studies reveal the significant steric strain imposed by the tert-butyl group, which dictates the most stable molecular conformation. libretexts.orglibretexts.org In cis-1,4-di-tert-butylcyclohexane, for example, the high energy cost of placing the bulky tert-butyl group in an axial position forces the ring into a twist-boat conformation instead of the typical chair conformation. researchgate.net While the benzene (B151609) ring of this compound is planar, the rotational barrier of the C-C bond connecting the tert-butyl group to the ring is a key parameter that can be explored with MD simulations to understand its steric influence on neighboring molecules and potential reactants.

Intramolecular Charge Transfer (ICT) is a fundamental photophysical process where photoexcitation causes a significant redistribution of electron density from a donor part to an acceptor part of the same molecule. nih.gov This process is often accompanied by structural changes, such as twisting around a chemical bond.

While specific ICT studies on this compound are not prominent, research on related systems provides valuable insights. For example, studies on 3,6-di-tert-butylcarbazole (B1356187) show that the tert-butyl substituents have a relatively weak influence on the photophysics, mainly causing a small increase in the Stokes shift. mdpi.com In other donor-acceptor molecules, ICT dynamics are heavily dependent on solvent polarity and can occur on ultrafast timescales (femtoseconds to picoseconds). nih.govrsc.org These studies use time-resolved spectroscopy combined with MD simulations to track the electronic and structural evolution of the molecule from a locally excited (LE) state to a charge-transfer (CT) state. nih.gov

Theoretical Elucidation of Reaction Mechanisms and Transition States

A primary goal of computational chemistry is to map the complete energy landscape of a chemical reaction. This involves identifying all reactants, intermediates, products, and, crucially, the transition states that connect them. Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of these high-energy transition state structures. wikipedia.orgresearchgate.net

DFT calculations are a powerful tool for locating transition states on a potential energy surface and calculating their energies. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. For example, DFT studies on the degradation of chlorobenzene (B131634) have identified the transition states involved in its reaction with hydroxyl radicals, elucidating the mechanism at a molecular level. researchgate.net By analyzing the geometry and electronic structure of the transition state, chemists can understand how bonds are formed and broken during a reaction, providing a detailed picture that is often impossible to obtain through experimental means alone. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Approaches

QSAR and molecular modeling are powerful computational tools for predicting the biological activity and interactions of chemical compounds. While specific studies on this compound are limited, the principles of these methods can be applied to understand its potential biological profile.

Molecular modeling techniques, particularly molecular docking, can be employed to predict the binding affinity and specificity of this compound with various molecular targets, such as enzymes and receptors. This compound's relatively simple, nonpolar structure suggests that its interactions with biological macromolecules would likely be dominated by hydrophobic and van der Waals forces.

A hypothetical molecular docking study would involve:

Target Selection: Identifying a potential protein target. Given its structure as a substituted aromatic hydrocarbon, relevant targets could include metabolic enzymes like cytochromes P450 or receptors that have hydrophobic binding pockets.

Docking Simulation: Computationally placing the this compound molecule into the binding site of the target protein in various conformations and orientations.

Scoring: Using a scoring function to estimate the binding affinity for each pose, typically expressed as a binding energy (e.g., in kcal/mol). The poses with the lowest binding energies represent the most likely binding modes.

While no specific molecular docking studies for this compound have been published, research on related molecules provides insights. For instance, molecular modeling of p-chlorophenoxyacetic acid binding to the CLC-0 channel has been used to explore its binding sites and pathways. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are developed for a series of related compounds to correlate their chemical structures with their biological activities. A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. The model would then use molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) to derive a mathematical equation that predicts the activity of new compounds. For example, QSAR studies on benzene derivatives have successfully used quantum theoretic parameters to model their interactions with receptors. nih.gov

Table 2: Hypothetical Application of Molecular Modeling to this compound

| Modeling Technique | Application | Predicted Interaction Type |

| Molecular Docking | Prediction of binding mode in a protein active site. | Hydrophobic interactions, van der Waals forces. |

| QSAR | Correlation of structural features with biological activity in a series of related compounds. | Development of a predictive model for toxicity or biological activity. |

Environmental Fate and Degradation of Chlorinated Aromatic Compounds

Aerobic Biodegradation Pathways of Chlorobenzenes

The aerobic breakdown of chlorobenzenes is a critical process for their removal from contaminated environments. This biological degradation is initiated by specific enzymes that attack the stable aromatic ring, leading to its eventual mineralization.

Oxidative Dechlorination Mechanisms

The initial step in the aerobic biodegradation of chlorobenzenes is an oxidative attack catalyzed by oxygenase enzymes. Aerobic bacteria that degrade these compounds typically employ a dioxygenase to incorporate both atoms of molecular oxygen into the aromatic ring. This enzymatic reaction forms a chlorinated cis-1,2-dihydroxycyclohexa-3,5-diene, also known as a cis-dihydrodiol. This initial oxidation is a crucial step that destabilizes the aromatic system, preparing the molecule for subsequent degradation and dechlorination.

Formation of Hydroxylated Intermediates (e.g., Catechols) and Ring Fission

Following the initial dioxygenase attack, the unstable cis-dihydrodiol intermediate is rearomatized by a dehydrogenase enzyme, leading to the formation of a substituted catechol (e.g., 3-chlorocatechol). ethz.ch These chlorocatechols are key hydroxylated intermediates in the degradation pathway. nih.gov

Once formed, the chlorocatechol undergoes aromatic ring fission, a step also catalyzed by dioxygenase enzymes. The ring can be cleaved in two primary ways:

Ortho-cleavage: The bond between the two hydroxyl-bearing carbon atoms is broken by a catechol 1,2-dioxygenase. This pathway is often referred to as the modified ortho-pathway in the context of chlorinated compounds. nih.govnih.gov

Meta-cleavage: The bond adjacent to the two hydroxyl groups is broken by a catechol 2,3-dioxygenase, resulting in a yellow-colored muconic semialdehyde product. rsc.org

Both pathways ultimately lead to the formation of intermediates that can enter central metabolic pathways, such as the Krebs cycle, resulting in the complete mineralization of the compound to carbon dioxide and chloride ions. nih.gov

Microorganisms Involved in Degradation (e.g., Rhodococcus spp., Ochrobactrum sp.)

A variety of microorganisms capable of utilizing chlorobenzenes as a sole source of carbon and energy have been isolated from contaminated environments. The presence of these contaminants appears to select for and promote the growth of indigenous microbial populations with the necessary degradative capabilities.

Notable bacterial genera involved in chlorobenzene (B131634) degradation include:

Rhodococcus: Species such as Rhodococcus phenolicus have been identified that can degrade chlorobenzene, dichlorobenzene, and phenol. nih.govresearchgate.net Members of this genus are known for their robust metabolic capabilities against various aromatic compounds. nih.govresearchgate.net

Ochrobactrum: A strain identified as Ochrobactrum sp. ZJUTCB-1 has demonstrated a superior ability to degrade monochlorobenzene under aerobic conditions. rsc.orgrsc.org This was the first report of the genus Ochrobactrum being involved in chlorobenzene degradation. rsc.org

Pseudomonas: Various Pseudomonas species are well-documented degraders of chlorobenzenes and other aromatic hydrocarbons. nih.govnih.gov

Other Genera: Other bacteria, including Acidovorax, Ralstonia, and Pandoraea, have also been shown to participate in the aerobic degradation of chlorobenzenes. nih.govrsc.orgnih.govresearchgate.net

The evolution of these degradation pathways is thought to result from the recombination of different gene clusters, allowing bacteria to adapt to the presence of synthetic chemicals in the environment. nih.gov

Kinetic Studies of Biodegradation Rates and Factors Affecting Degradation (e.g., pH, temperature, salt concentration)

The rate of aerobic biodegradation of chlorobenzenes is significantly influenced by various environmental factors. Kinetic studies help to quantify these effects and determine optimal conditions for bioremediation. The degradation process often follows first-order kinetics. nih.gov

Several key factors affect biodegradation rates:

pH: Most chlorobenzene-degrading bacteria exhibit optimal activity around a neutral pH. For instance, Ochrobactrum sp. ZJUTCB-1 has an optimal pH of 7.0 but can efficiently degrade the compound in a pH range of 6.0 to 7.0. rsc.orgrsc.org Similarly, Pandoraea sp. XJJ-1 shows extensive degradability across a pH range of 5.0 to 9.0. researchgate.net Significant decreases in pH due to metabolic activity can inhibit degradation if the environment has low alkalinity. nih.gov

Temperature: The optimal temperature for degradation varies between different microbial species. Ochrobactrum sp. ZJUTCB-1 shows peak degradation efficiency at 40°C, while Pandoraea sp. XJJ-1 is effective across a broader range of 10°C to 37°C. rsc.orgresearchgate.net

Salt Concentration: High salinity can negatively impact microbial activity. For Ochrobactrum sp. ZJUTCB-1, salt concentrations exceeding 0.05 mol/L were found to significantly reduce its biodegradation capability. rsc.orgrsc.org

Abiotic Degradation Mechanisms in Environmental Matrices

In addition to biological processes, chlorobenzenes can be degraded through abiotic mechanisms, particularly in the atmosphere.

Atmospheric Degradation via Hydroxyl Radicals

The primary fate of chlorobenzenes released into the atmosphere is degradation through reactions with photochemically-generated hydroxyl (OH) radicals. ethz.ch These highly reactive radicals are a key component of the atmosphere's self-cleansing capacity. epa.gov

The degradation process is initiated by the addition of an OH radical to the aromatic ring, which is the dominant reaction mechanism. This addition forms an unstable OH-adduct intermediate. This intermediate can then react further with atmospheric oxygen (O₂), leading to the formation of chlorophenols and other products. This process contributes to the relatively rapid removal of chlorobenzene from the air.

Degradation in Aqueous Solution by Advanced Oxidation Processes (e.g., Pulsed Power Plasma)

Advanced Oxidation Processes (AOPs) are a set of water treatment procedures designed to remove organic materials through oxidation with highly reactive hydroxyl radicals (·OH) wikipedia.org. These methods are effective for the degradation of persistent chlorinated aromatic compounds like 1-tert-butyl-4-chlorobenzene. One promising AOP is the use of pulsed power plasma.

Pulsed power plasma, a form of non-thermal plasma, generates a potent mixture of electrons, UV photons, free radicals, and other reactive species directly in the aqueous solution researchgate.net. These reactive species, particularly hydroxyl radicals (·OH), are powerful, non-selective oxidizing agents that can rapidly break down complex organic molecules wikipedia.orgresearchgate.netsemanticscholar.org.

Studies on chlorobenzene, a structurally similar compound, demonstrate the effectiveness of this technology. Treatment of a 200 mg/L chlorobenzene solution with pulsed power plasma resulted in 100% degradation in both the liquid and gas phases within 12 minutes researchgate.net. The dechlorination efficiency reached 85.3% after 20 minutes of treatment researchgate.net. The primary mechanism of degradation is the attack by hydroxyl radicals on the aromatic ring researchgate.netmorressier.com. The efficiency of the process is influenced by operational parameters such as the initial concentration of the pollutant, conductivity, and alkalinity of the solution researchgate.net.

Key Findings in Pulsed Power Plasma Degradation of Chlorobenzene:

| Parameter | Result | Time | Source |

|---|---|---|---|

| Degradation of 200 mg/L Chlorobenzene | 100% | 12 minutes | researchgate.net |

| Dechlorination Efficiency | 85.3% | 20 minutes | researchgate.net |

| Energy Efficiency (for 50% degradation) | 3.14 g/kWh | Not specified | researchgate.net |

| Total Organic Carbon (TOC) Removal | 40.7% | 18 minutes | morressier.com |

Identification of Intermediate Compounds and Proposed Degradation Pathways

The degradation of chlorinated aromatic compounds by AOPs proceeds through a series of intermediate products before complete mineralization to carbon dioxide, water, and inorganic ions.

During the pulsed power plasma treatment of chlorobenzene, the primary degradation pathway is initiated by the attack of hydroxyl radicals (·OH). This leads to the formation of various intermediate compounds. Major intermediates identified include other benzene (B151609) derivatives, such as various chlorinated and nitrogenous organics researchgate.net. For instance, the reaction can form chlorophenols and dichlorobiphenyl isomers researchgate.netnih.gov.

Further oxidation leads to the opening of the aromatic ring, resulting in the formation of short-chain organic acids. Carboxylic acids such as acetate (B1210297), formate, and oxalate (B1200264) have been detected in the treated solution and account for a portion of the remaining total organic carbon (TOC) researchgate.netmorressier.com. Over time, these acidic intermediates are further oxidized to harmless end-products.

Proposed Degradation Pathway for Chlorobenzene via Pulsed Power Plasma:

Hydroxylation: The process begins with the electrophilic addition of hydroxyl radicals to the aromatic ring, breaking its aromaticity wikipedia.org. This step forms hydroxylated intermediates like chlorophenols.

Ring Opening: The aromatic ring of these intermediates is subsequently cleaved by further attack from reactive oxygen species.

Formation of Carboxylic Acids: The ring-opening leads to the formation of smaller, aliphatic carboxylic acids (e.g., acetate, formate, oxalate) researchgate.netmorressier.com.

Mineralization: Ultimately, these simple organic acids are oxidized to CO2, water, and chloride ions, resulting in the complete detoxification of the solution researchgate.netnih.gov.

Identified Intermediate Compounds in the Degradation of Chlorobenzene:

| Compound Class | Specific Examples | Source |

|---|---|---|

| Aromatic Intermediates | Phenol, Chlorophenol, Biphenyl, Chlorobiphenyl isomers, Dichlorobiphenyl isomers, Benzaldehyde | researchgate.netnih.gov |

| Aliphatic Carboxylic Acids | Acetate, Formate, Oxalate | researchgate.netmorressier.com |

Environmental Monitoring and Analysis of Chlorinated Aromatic Pollutants

Due to their persistence and potential for bioaccumulation, the monitoring of chlorinated aromatic hydrocarbons in environmental matrices like water, soil, and sediment is crucial rsc.org. The accurate determination of these compounds at trace levels requires highly selective and sensitive analytical methods helcom.fi.

The standard approach for analyzing chlorinated hydrocarbons involves several steps: extraction from the sample matrix, sample clean-up to remove interfering substances, concentration, and finally, instrumental analysis helcom.fienv.go.jp.

Gas chromatography (GC) is a fundamental and powerful technique for the separation of volatile and semi-volatile organic compounds nih.govepa.gov. For enhanced sensitivity and definitive identification, GC is commonly coupled with a mass spectrometer (MS) helcom.fienv.go.jp. The use of high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) provides a reliable method for the detection and quantification of various chlorinated aromatic hydrocarbons simultaneously rsc.org. An electron capture detector (ECD) is another sensitive detector used for chlorinated compounds, though it is less specific than MS helcom.ficdc.gov.

For volatile compounds in aqueous samples, a common sample preparation technique is the purge and trap method. In this method, an inert gas is bubbled through the water sample, stripping the volatile organic compounds, which are then trapped on an adsorbent material. The trap is subsequently heated to release the compounds into the GC system for analysis env.go.jp.

Common Analytical Techniques for Chlorinated Aromatic Pollutants:

| Technique | Description | Application |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and boiling point, followed by detection based on their mass-to-charge ratio for definitive identification. | Standard method for the qualitative and quantitative analysis of chlorinated hydrocarbons in environmental extracts helcom.fienv.go.jp. |

| High-Resolution GC / High-Resolution MS (HRGC/HRMS) | Provides enhanced separation and mass accuracy, allowing for very low detection limits and high selectivity for target compounds in complex matrices rsc.org. | Simultaneous determination of multiple classes of chlorinated aromatic compounds like PCBs, PCDD/Fs, and ClPAHs in samples such as fly ash rsc.org. |

| Gas Chromatography with Electron Capture Detector (GC-ECD) | A highly sensitive detector for electrophilic compounds, particularly halogenated organics. | Used for the analysis of chlorinated hydrocarbons, but is less specific than MS and more prone to interferences helcom.ficdc.gov. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds based on their affinity for a stationary and mobile phase; suitable for less volatile or thermally unstable compounds. Increasingly used in environmental analysis nih.gov. | Analysis of a wide range of organic pollutants in water samples, often after a solid-phase extraction (SPE) step nih.govcsbsju.edu. |

Analytical Methodologies for the Characterization and Purity Assessment of 1 Tert Butyl 4 Chlorobenzene in Academic Research

Chromatographic Techniques

Chromatography is fundamental for separating 1-tert-butyl-4-chlorobenzene from reaction byproducts or impurities and for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected.

The mass spectrum of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint. Due to the natural abundance of chlorine isotopes (~75% ³⁵Cl and ~25% ³⁷Cl), fragments containing a chlorine atom appear as a pair of peaks (M+ and M+2) with a characteristic intensity ratio of approximately 3:1. docbrown.info

Key fragmentation pathways for this compound include:

Molecular Ion (M⁺): The parent peaks are observed at mass-to-charge ratios (m/z) of 168 and 170, corresponding to [C₁₀H₁₃³⁵Cl]⁺ and [C₁₀H₁₃³⁷Cl]⁺.

Loss of a Methyl Group ([M-15]⁺): A primary fragmentation event is the loss of a methyl radical (•CH₃) from the tert-butyl group, resulting in a prominent and stable carbocation at m/z 153 and 155. nih.gov This is often the most abundant peak (base peak) in the spectrum. nih.gov

Loss of the tert-Butyl Group ([M-57]⁺): Cleavage of the C-C bond between the aromatic ring and the tert-butyl group leads to the formation of a chlorophenyl cation at m/z 111 and 113. docbrown.info

Formation of Phenyl Cation ([C₆H₅]⁺): Subsequent loss of the chlorine atom from the chlorophenyl fragment can produce the phenyl cation at m/z 77. docbrown.info

The following table outlines typical parameters for a GC-MS analysis.

Table 1: Representative GC-MS Operating Parameters

| Parameter | Value |

|---|---|

| GC System | Agilent 8890 GC or similar |

| Column | Rtx-624 or DB-5MS (e.g., 60 m x 0.32 mm, 1.8 µm film thickness) |

| Injector | Split/Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| Oven Program | Initial 50°C, hold 2 min; ramp at 10°C/min to 280°C, hold 5 min |

| MS System | Agilent 7250 Q-TOF or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Mass Range | 40-400 amu |

| Scan Mode | Selected Ion Monitoring (SIM) for quantification or Full Scan for identification |

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography (HPLC) is a complementary technique used primarily for purity assessment, especially for less volatile impurities or when derivatization for GC is undesirable. For a relatively non-polar compound like this compound, reversed-phase HPLC is the method of choice. researchgate.net

In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) or methanol (B129727) and water. shodex.com The compound and its impurities are separated based on their differential partitioning between the two phases. Purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks, often using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 215-225 nm).

Table 2: Typical HPLC Conditions for Purity Analysis

| Parameter | Value |

|---|---|

| HPLC System | Dionex Ultimate 3000 or similar |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. pitt.edu

¹H NMR: The proton NMR spectrum of this compound is simple and highly characteristic. Due to the para-substitution and the resulting molecular symmetry, the aromatic region displays an AA'BB' system, which often appears as two distinct doublets. The tert-butyl group gives a single, sharp peak that integrates to nine protons. rsc.org

¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows four signals for the aromatic carbons (two protonated, two quaternary) and two signals for the tert-butyl group (one for the three equivalent methyl carbons and one for the quaternary carbon). illinois.edu

The expected chemical shifts are summarized in the table below.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) | Assignment | ¹H NMR | ¹³C NMR | | :--- | :--- | :--- | | | δ (ppm) | Multiplicity | Integration | δ (ppm) | | tert-Butyl (CH₃) | ~1.31 | Singlet | 9H | ~31.2 | | tert-Butyl (Quaternary C) | - | - | - | ~34.5 | | Aromatic C-H (ortho to -C(CH₃)₃) | ~7.35 | Doublet | 2H | ~125.7 | | Aromatic C-H (ortho to -Cl) | ~7.29 | Doublet | 2H | ~128.5 | | Aromatic C (ipso to -C(CH₃)₃) | - | - | - | ~150.0 | | Aromatic C (ipso to -Cl) | - | - | - | ~132.0 |

Single-Crystal X-ray Diffraction (SC-XRD) for Resolving Structural Ambiguities

For an ultimate, unambiguous confirmation of molecular structure, Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard. This technique requires growing a suitable single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. The analysis of this pattern allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, providing exact bond lengths, bond angles, and intermolecular interactions. mdpi.com While NMR provides the connectivity in solution, SC-XRD reveals the solid-state structure. aps.orgaps.org This method is particularly useful for resolving any structural ambiguities that may arise from complex NMR spectra or for studying polymorphism.

Table 4: Representative Crystallographic Data for a Substituted Benzene (B151609) Derivative

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₁₀H₁₃Cl |

| Formula Weight | 168.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.1 Å, b = 9.5 Å, c = 16.2 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 925 ų |

| Z (Molecules/unit cell) | 4 |

| Calculated Density | 1.21 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

Thermal Analysis Techniques

Thermal analysis provides information on the physical properties of this compound as a function of temperature, which is crucial for assessing its purity and thermal stability. netzsch.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. slideshare.net It is used to determine the melting point of the compound, which is a key indicator of purity. A sharp melting peak indicates a pure substance, while impurities typically cause a broadening of the peak and a depression of the melting point. labmanager.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. labmanager.com For this compound, TGA can be used to determine its boiling point and to assess its thermal stability. The TGA curve would show a single, sharp weight loss event corresponding to its volatilization. The onset of this weight loss indicates the temperature at which the compound begins to vaporize, and the absence of earlier weight loss events confirms its stability up to that temperature. ucr.edu

Table 5: Thermal Properties of this compound

| Property | Technique | Value |

|---|---|---|

| Melting Point | DSC | ~36 °C |

| Onset of Volatilization | TGA | ~180-200 °C (under N₂) |

| Boiling Point | TGA / Distillation | ~211 °C |

Differential Scanning Calorimetry (DSC) for Polymorph Detection

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. These different forms, known as polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. This can lead to variations in physical properties such as melting point, solubility, and stability. Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to investigate and detect polymorphism. shimadzu.com

The principle of DSC involves measuring the difference in heat flow between a sample and a reference material as a function of temperature. shimadzu.com When a substance undergoes a phase transition, such as melting or a solid-solid crystal transition, there is an associated change in enthalpy, which is detected by the DSC instrument as an endothermic or exothermic peak in the thermogram. tainstruments.com

Different polymorphs of a compound will typically exhibit distinct melting points and heats of fusion. shimadzu.com A DSC analysis of a sample containing multiple polymorphs may show a complex thermogram with several thermal events. For instance, a less stable (metastable) polymorph might melt at a lower temperature, followed by an exothermic recrystallization into a more stable form, which then melts at a higher temperature. tainstruments.com

While polymorphism has been observed in various tert-butyl substituted aromatic compounds, researchgate.netnih.govscribd.com specific studies detailing the polymorphic behavior of this compound using DSC are not extensively documented in publicly available literature. However, a hypothetical DSC analysis can illustrate its utility. If this compound were to exhibit polymorphism, its DSC thermogram could reveal the presence of different crystalline forms, as shown in the hypothetical data below.

Hypothetical DSC Data for Polymorph Screening of this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |

| Endotherm | 34.5 | 36.2 | 85.3 | Melting of metastable polymorph (Form I) |

| Exotherm | 45.0 | 48.5 | -25.1 | Recrystallization into a more stable form (Form II) |

| Endotherm | 52.1 | 54.7 | 98.7 | Melting of stable polymorph (Form II) |

Note: This data is illustrative and does not represent experimentally verified results for this compound.

This hypothetical scenario demonstrates how DSC can identify and characterize different polymorphs. The detection of such phenomena is critical, as the presence of an unintended polymorph could significantly alter the material's properties and affect experimental outcomes.

Impurity Profiling and Control in Chemical Synthesis

The purity of a chemical compound is paramount for its use in research. Impurity profiling—the identification and quantification of all potential impurities—is a critical aspect of quality control in chemical synthesis. The synthesis of this compound is commonly achieved via the Friedel-Crafts alkylation of chlorobenzene (B131634) with an alkylating agent like tert-butyl chloride or chloro-2-methylpropane, using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or a complex acid like HAlCl₄. google.comchemicalbook.comchemicalbook.com This process, while effective, can generate several process-related impurities.

Key Potential Impurities:

Isomeric Impurities: The alkylation of chlorobenzene can result in the formation of positional isomers. Although the para-substituted product is sterically and electronically favored, small quantities of ortho (1-tert-butyl-2-chlorobenzene) and meta (1-tert-butyl-3-chlorobenzene) isomers can be formed.

Poly-alkylated Products: The product, this compound, contains an activating tert-butyl group, making it more susceptible to further alkylation than the starting material, chlorobenzene. This can lead to the formation of di-tert-butyl-chlorobenzene isomers. libretexts.org

Unreacted Starting Materials: Incomplete reactions can leave residual chlorobenzene and tert-butyl chloride in the final product mixture.

Catalyst Residues: Traces of the Lewis acid catalyst or its hydrolysis products may remain after the reaction workup.

Control and Analytical Strategies:

Control over the impurity profile begins with optimizing the synthesis conditions. This includes controlling the reaction temperature, the molar ratio of reactants, and the choice and amount of catalyst to maximize the yield of the desired para-isomer and minimize side reactions.

Following synthesis, purification steps such as distillation are typically employed to separate the desired product from lower-boiling starting materials and higher-boiling isomeric and poly-alkylated byproducts. The purity of the final product must then be verified using appropriate analytical techniques. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful method for separating and identifying volatile organic impurities. High-performance liquid chromatography (HPLC) can also be used for purity assessment.

Table of Potential Impurities and Analytical Methods

| Impurity Name | Source | Recommended Analytical Method |

| 1-tert-Butyl-2-chlorobenzene | Isomeric byproduct of synthesis | GC, GC-MS |

| 1-tert-Butyl-3-chlorobenzene | Isomeric byproduct of synthesis | GC, GC-MS |

| Di-tert-butyl-chlorobenzene | Poly-alkylation during synthesis | GC, GC-MS |

| Chlorobenzene | Unreacted starting material | GC, GC-MS |

| tert-Butyl chloride | Unreacted starting material | GC, GC-MS |

| Aluminum-based species | Catalyst residue | Inductively Coupled Plasma (ICP) |

By combining careful control of the synthetic process with rigorous analytical characterization, researchers can ensure the high purity of this compound, which is essential for obtaining valid and reproducible scientific results.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-tert-butyl-4-chlorobenzene, and how can regioselectivity challenges be addressed?

- Synthesis Routes : The compound is typically synthesized via Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the tert-butyl group, followed by electrophilic aromatic chlorination using Cl₂/FeCl₃ or SO₂Cl₂ at the para position .

- Regioselectivity : The tert-butyl group is a strong electron-donating group, directing subsequent electrophilic substitution to the para position. However, steric hindrance from the bulky tert-butyl group may require optimized reaction conditions (e.g., controlled temperature or solvent polarity) to minimize ortho byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- NMR :

- ¹H NMR : Aromatic protons appear as a doublet (δ 7.2–7.4 ppm, J ≈ 8 Hz) due to coupling between the two equivalent protons adjacent to chlorine. The tert-butyl group shows a singlet at δ 1.3 ppm .

- ¹³C NMR : The tert-butyl carbons resonate at δ 30–35 ppm (CH₃) and δ 65–70 ppm (quaternary C). The aromatic carbons adjacent to Cl and tert-butyl groups appear downfield (δ 125–140 ppm) .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in electrophilic substitution reactions?

- Steric Effects : The tert-butyl group creates significant steric hindrance, reducing reaction rates in bulky electrophilic reagents (e.g., nitration with HNO₃/H₂SO₄). This can lead to incomplete reactions or require elevated temperatures .

- Electronic Effects : Despite its electron-donating nature, steric shielding can counteract activation of the aromatic ring. Computational studies (e.g., DFT) are recommended to model transition states and predict reactivity under varying conditions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Data Validation :

- Replicate experiments under standardized conditions (e.g., pH, solvent, temperature) to isolate variables.

- Use orthogonal assays (e.g., enzyme inhibition vs. receptor binding) to confirm activity mechanisms .

- Contradiction Analysis : Apply qualitative frameworks (e.g., triangulation of HPLC, bioassay, and computational docking data) to identify methodological biases or compound stability issues .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound, and how do they compare with experimental data?

- Methods :

- DFT Calculations : Predict molecular geometry, dipole moments, and electrostatic potential surfaces. Benchmark against crystallographic data (if available).

- QSAR Models : Corrogate logP (experimental: ~3.6) and boiling point (216°C) with substituent parameters (e.g., Hammett σ) .

Methodological Notes

- Synthesis Optimization : For scale-up, replace AlCl₃ with less corrosive catalysts (e.g., ionic liquids) to improve yield and safety .

- Analytical Cross-Validation : Combine NMR with X-ray crystallography (if crystalline) to resolve ambiguities in structural assignments .

- Data Reproducibility : Document solvent purity and reaction timelines rigorously, as trace moisture or prolonged storage can degrade the tert-butyl group .

Retrosynthesis Analysis